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Compound of Interest

Compound Name: Thiophene-3,4-dicarboxylic acid

Cat. No.: B153587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

thiophene-3,4-dicarboxylic acid, a molecule of significant interest in organic synthesis and

materials science. This document presents available and predicted spectroscopic data,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS),

alongside detailed experimental protocols for data acquisition.

Introduction
Thiophene-3,4-dicarboxylic acid is a heterocyclic compound that serves as a versatile

building block in the synthesis of various organic materials, including polymers and

pharmaceuticals. A thorough understanding of its spectroscopic characteristics is crucial for its

identification, characterization, and quality control in research and development settings. This

guide aims to provide a centralized resource for the spectroscopic data of this compound.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for thiophene-
3,4-dicarboxylic acid. Due to the limited availability of experimentally derived public data,

some values are based on predictions and typical ranges for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.0 - 8.2 Singlet 2H
Thiophene ring

protons (H-2, H-5)

~12.0 - 13.0 Broad Singlet 2H
Carboxylic acid

protons (-COOH)

Note: Predicted data is based on the analysis of similar thiophene derivatives and general

chemical shift knowledge. The actual experimental values may vary depending on the solvent

and concentration.

Table 2: ¹³C NMR Spectroscopic Data

While specific experimental data is not readily available in public databases, SpectraBase and

PubChem indicate the existence of ¹³C NMR spectra for thiophene-3,4-dicarboxylic acid. The

expected chemical shifts are outlined below.

Chemical Shift (δ) ppm Assignment

~165 - 175 Carboxylic acid carbons (-COOH)

~130 - 140 Thiophene ring carbons (C-3, C-4)

~125 - 135 Thiophene ring carbons (C-2, C-5)

Note: The chemical shifts are typical for dicarboxylic acid-substituted thiophenes.

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data

An FTIR spectrum for thiophene-3,4-dicarboxylic acid is available on SpectraBase, though

the specific peak values are not detailed in the provided information. The characteristic

absorption bands for this molecule are expected in the following regions:
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

2500-3300 (broad) O-H
Stretching (in carboxylic acid

dimer)

1680-1710 C=O
Stretching (in carboxylic acid

dimer)

~1400-1500 C=C Aromatic ring stretching

~1200-1300 C-O Stretching

~800-900 C-H Out-of-plane bending

~600-800 C-S Stretching

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

Specific mass spectrometry data for thiophene-3,4-dicarboxylic acid is not currently available

in the public domain. The expected molecular ion peak and potential fragmentation patterns are

presented below.

m/z Ion

172.0 [M]⁺ (Molecular Ion)

155.0 [M-OH]⁺

127.0 [M-COOH]⁺

111.0 [M-COOH-O]⁺

83.0 [M-2COOH]⁺

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.
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NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of thiophene-3,4-dicarboxylic acid in a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical

shifts, particularly for the acidic protons.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Parameters:

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-15 ppm.

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

¹³C NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).

Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more scans may be necessary due to the lower natural

abundance of ¹³C and the potential for long relaxation times of quaternary carbons.

Relaxation Delay: 2-5 seconds.
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Spectral Width: 0-200 ppm.

Reference: Tetramethylsilane (TMS) at 0 ppm or the solvent signal.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of thiophene-3,4-dicarboxylic acid with approximately 100-200

mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the mixture into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-

transparent pellet.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of the empty sample compartment or a pure KBr

pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation:

Dissolve a small amount of thiophene-3,4-dicarboxylic acid in a suitable volatile solvent

(e.g., methanol or acetonitrile).
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Data Acquisition (Electron Ionization - EI):

Instrument: A mass spectrometer with an electron ionization source.

Parameters:

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-500.

Introduction Method: Direct insertion probe or gas chromatography inlet.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like thiophene-3,4-dicarboxylic acid.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of Thiophene-3,4-dicarboxylic
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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